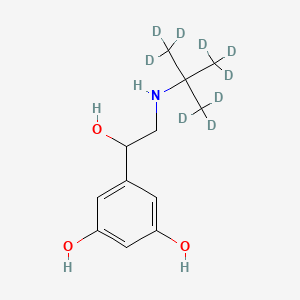
Terbutalina-d9
Descripción general
Descripción
Terbutaline-d9 is a deuterated form of terbutaline, a selective beta-2 adrenergic receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of terbutaline. The deuterium atoms in terbutaline-d9 replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Aplicaciones Científicas De Investigación
Terbutaline-d9 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Terbutaline-d9 is used to trace the metabolic pathways and distribution of terbutaline in biological systems.
Pharmacodynamic Studies: Researchers use terbutaline-d9 to study the interaction of terbutaline with beta-2 adrenergic receptors and its effects on bronchial and uterine smooth muscles.
Drug Development: Terbutaline-d9 serves as a reference compound in the development of new beta-2 adrenergic agonists.
Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify terbutaline levels in biological samples.
Mecanismo De Acción
Target of Action
Terbutaline-d9, like its parent compound Terbutaline, is a selective beta-2 adrenergic receptor agonist . These receptors are primarily located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in the management of bronchospasm associated with conditions such as asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .
Mode of Action
Terbutaline-d9 interacts with its targets, the beta-2 adrenergic receptors, by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) . This increase in intracellular cAMP leads to a decrease in intracellular calcium . The decrease in calcium activates protein kinase A, inactivates myosin light-chain kinase, activates myosin light-chain phosphatase, and finally results in the relaxation of smooth muscle in the bronchiole .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetic properties of Terbutaline-d9 are expected to be similar to those of Terbutaline. Terbutaline is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of terbutaline is lowered and clearance is increased .
Result of Action
The molecular and cellular effects of Terbutaline-d9’s action primarily involve the relaxation of bronchial and uterine smooth muscle . This results in bronchodilation, which improves airflow in conditions such as asthma and chronic obstructive pulmonary disease . In addition, Terbutaline-d9 has been shown to elicit neurochemical changes indicative of neuronal injury and reactive gliosis when administered on postnatal days .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Terbutaline-d9. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 3.1 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . .
Análisis Bioquímico
Biochemical Properties
Terbutaline-d9 acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This lowers intracellular calcium, leading to inhibition of contractility of smooth muscle cells .
Cellular Effects
The effects of Terbutaline-d9 on cells are primarily related to its ability to relax smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues . This relaxation effect can influence cell signaling pathways and cellular metabolism, particularly those related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of action of Terbutaline-d9 involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate, which in turn lowers intracellular calcium levels and inhibits the contractility of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that Terbutaline-d9 has a fast analysis in pharmaceutical products by CE-MS/MS .
Metabolic Pathways
Terbutaline-d9 is involved in the cyclic adenosine monophosphate (cAMP) pathway . It interacts with the enzyme adenyl cyclase, which catalyzes the conversion of ATP to cAMP .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with beta-2 receptors located on the cell membrane of smooth muscle cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of terbutaline-d9 involves the incorporation of deuterium atoms into the terbutaline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of terbutaline-d9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: Terbutaline-d9 can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidation products.
Reduction: Reduction reactions of terbutaline-d9 involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the terbutaline-d9 molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, solvents such as dichloromethane or chloroform.
Major Products Formed:
Oxidation: Various oxidized derivatives of terbutaline-d9.
Reduction: Reduced forms of terbutaline-d9 with additional hydrogen atoms.
Substitution: Halogenated derivatives of terbutaline-d9.
Comparación Con Compuestos Similares
Salbutamol: Another beta-2 adrenergic agonist used for similar indications as terbutaline.
Formoterol: A long-acting beta-2 agonist with a similar mechanism of action.
Salmeterol: Another long-acting beta-2 agonist used in the management of asthma and chronic obstructive pulmonary disease.
Uniqueness of Terbutaline-d9: Terbutaline-d9 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and pharmacodynamic studies. This isotopic labeling does not alter the pharmacological properties of the compound, making it an ideal tool for scientific research.
Propiedades
IUPAC Name |
5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTYSIMOBUGWOL-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662201 | |
| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189658-09-0 | |
| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



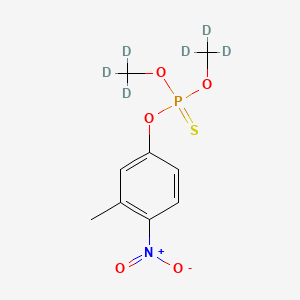
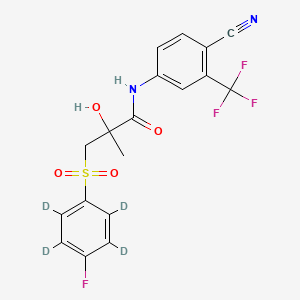
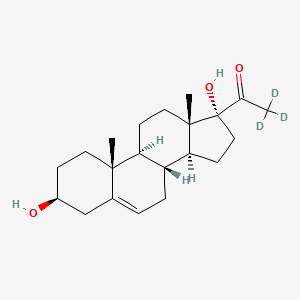
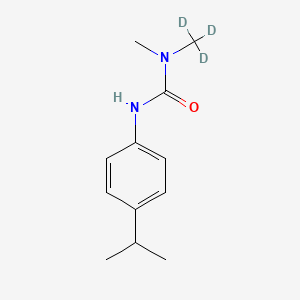
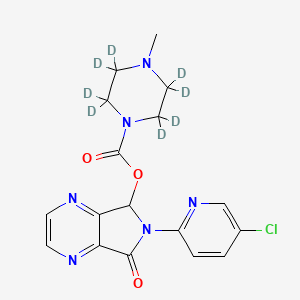
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
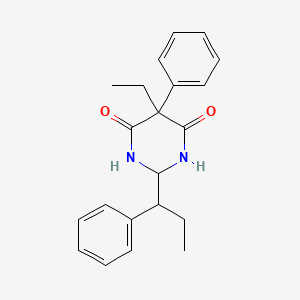
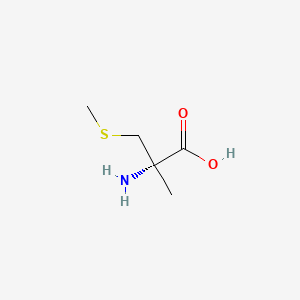
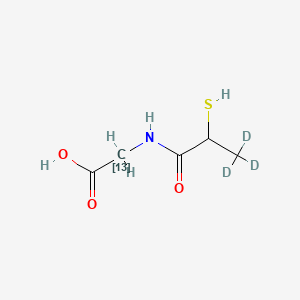
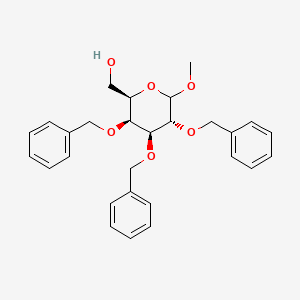
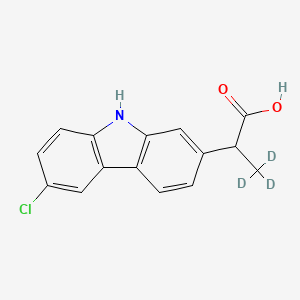
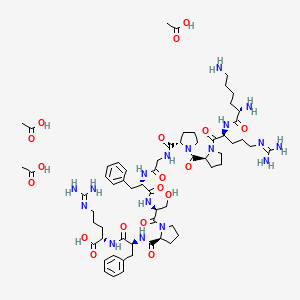
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
